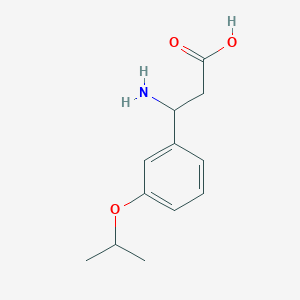

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a synthetic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound is known for its unique chemical structure, which includes an amino group, an isopropoxy group, and a phenyl ring. It is used in various scientific experiments due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid typically involves the reaction of 3-isopropoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a carboxyl group through a reaction with carbon dioxide (CO2) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(3-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-nitro-3-(3-isopropoxyphenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(3-isopropoxyphenyl)propanol.

Substitution: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Neuroscience Research

Neurotransmitter Modulation

This compound is recognized for its potential to modulate neurotransmitter systems, particularly in the context of synaptic transmission. Studies have indicated that it can influence the activity of neurotransmitters such as dopamine and serotonin, making it a valuable tool for exploring the underlying mechanisms of neuropharmacology. For example, research has shown that derivatives of this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.

Drug Development

Therapeutic Agent Exploration

The structural characteristics of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid allow researchers to investigate new therapeutic agents targeting mental health disorders such as depression and anxiety. Its ability to cross the blood-brain barrier enhances its potential as a candidate for central nervous system drugs. A notable case study involved the synthesis of derivatives that exhibited significant antidepressant-like effects in animal models, suggesting pathways for future clinical applications.

Biochemical Studies

Amino Acid Metabolism and Protein Synthesis

In biochemical research, this compound serves as an important reagent in assays designed to study amino acid metabolism and protein synthesis. Its role in metabolic pathways has implications for developing nutritional supplements and understanding metabolic disorders. For instance, experiments have demonstrated that it can influence the synthesis rates of specific proteins in cultured cells, providing insights into cellular metabolism.

Analytical Chemistry

Quantification of Amino Acids

In analytical chemistry, this compound is utilized in various methods to quantify amino acids in biological samples. Its application enhances the accuracy of nutritional assessments and clinical evaluations. A study highlighted its use in high-performance liquid chromatography (HPLC) methods to accurately measure amino acid concentrations in plasma samples from patients with metabolic disorders.

Data Table: Summary of Applications

| Application Area | Description | Case Study/Research Findings |

|---|---|---|

| Neuroscience | Modulates neurotransmitter systems; affects synaptic transmission | Enhances synaptic plasticity linked to learning and memory |

| Drug Development | Investigates therapeutic agents for depression and anxiety | Derivatives showed significant antidepressant-like effects |

| Biochemical Studies | Assays for amino acid metabolism and protein synthesis | Influences protein synthesis rates in cultured cells |

| Analytical Chemistry | Quantifies amino acids in biological samples | Used in HPLC for accurate measurement in metabolic disorders |

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-3-(4-isopropylphenyl)propanoic acid

- 3-(3-Amino-4-propoxyphenyl)propanoic acid

- 3-Amino-3-(3-methoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Actividad Biológica

3-Amino-3-(3-isopropoxyphenyl)propanoic acid, also referred to as 3-(4-isopropoxyphenyl)-beta-alanine, is an amino acid derivative notable for its potential biological activities, particularly in the field of neuropharmacology. This compound, with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol, exhibits structural characteristics that may confer significant pharmacological properties.

Chemical Structure and Properties

The compound's structure includes an isopropoxy group attached to a phenyl ring, which influences its reactivity and stability. This unique configuration allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Synonyms | 3-ammonio-3-(4-isopropoxyphenyl)propanoate |

Biological Activity

Research indicates that this compound exhibits neuropharmacological properties, potentially acting as both an agonist and antagonist at various neurotransmitter receptors. The following points summarize its biological activity:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter release and receptor activity, impacting conditions such as anxiety and depression.

- Binding Affinity : Interaction studies have indicated that it may exhibit binding affinity to neurotransmitter receptors, thereby influencing synaptic transmission.

- Potential Therapeutic Effects : The compound's unique structure allows for the development of drugs targeting neurological disorders by modulating receptor activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:

- Neuroscience Research : Similar compounds have been utilized in neuroscience research to study their roles in synaptic transmission and plasticity. For example, derivatives have shown promise in developing medications for neurological conditions .

- Pharmaceutical Applications : Investigations into drug formulations incorporating this compound suggest potential improvements in efficacy and reduced side effects for pain management therapies .

- Cytotoxicity Studies : Related compounds have been evaluated for their cytotoxic effects on cancer cell lines, revealing varying levels of activity that could inform further therapeutic development .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and cellular signaling processes.

- Gene Expression Modulation : By altering gene expression patterns through its interactions with transcription factors, the compound can affect cellular functions such as proliferation and apoptosis.

Propiedades

IUPAC Name |

3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYQZDUNSWFSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629526 | |

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745775-31-9 | |

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.